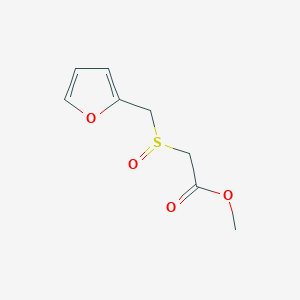

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester

Description

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS: 108499-26-9), also referred to as 2-((furan-2-ylmethyl)sulfinyl)acetic acid methyl ester, is an organosulfur compound characterized by a furan ring linked to a sulfinyl group (S=O) and an acetic acid methyl ester moiety. Its molecular formula is C₇H₈O₄S, with a molecular weight of 188.20 g/mol . Structurally, the sulfinyl group introduces chirality, making stereochemical analysis critical for its applications.

The compound’s safety profile includes hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling . Its storage recommendation is 2–8°C in a sealed, dry environment .

Properties

IUPAC Name |

methyl 2-(furan-2-ylmethylsulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-8(9)6-13(10)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHRYDWVGYYWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590128 | |

| Record name | Methyl [(furan-2-yl)methanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-49-9 | |

| Record name | Methyl [(furan-2-yl)methanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Steps

Industrial and Laboratory Scale Considerations

- Catalysts: Zinc chloride is preferred for the acylation step due to its efficiency and ability to reduce raw material excess, simplifying downstream purification.

- Reaction Conditions: Temperature control between 20–110 °C and reaction time of 3–5 hours optimize yield and purity.

- Purification: Vacuum distillation under reduced pressure (20–100 mbar) and controlled temperature (30–110 °C) effectively removes acetic acid and isolates the product with high purity (up to 99.8%).

- Oxidation Control: Careful monitoring during sulfoxidation prevents over-oxidation to sulfone derivatives, which are structurally related but distinct compounds.

Research Findings and Analytical Data

Yield and Purity Data

Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for monitoring reaction progress and purity of intermediates and final product.

- Charge-Reversal Derivatization: Enhances sensitivity in detecting furan fatty acid derivatives, potentially applicable for this compound’s analysis.

Notes on Related Compounds and Reaction Variants

- The methanesulfinyl group can be further oxidized to sulfone or reduced to sulfide analogs, each with distinct properties and synthetic routes.

- Electrophilic aromatic substitution on the furan ring allows structural diversification but requires careful control to avoid decomposition or side reactions.

- The synthetic approach can be adapted for scale-up using continuous flow reactors and optimized catalysts to improve efficiency and reduce costs.

Summary Table of Preparation Methods

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 202.23 g/mol

- CAS Number : 864759-49-9

This compound features a furan ring, which is known for its reactivity and biological activity, making it a valuable scaffold in drug design.

Therapeutic Applications

-

Matrix Metalloproteinase Inhibition

- Research indicates that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are enzymes implicated in the degradation of extracellular matrix components, contributing to various diseases such as arthritis and cancer . Inhibition of these enzymes may provide therapeutic benefits in conditions characterized by excessive tissue remodeling.

-

Anti-inflammatory Properties

- The compound has been studied for its anti-inflammatory effects. Inhibiting MMPs can lead to reduced inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease. This suggests that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester could play a role in developing treatments for these diseases .

- Potential in Cancer Therapy

Analytical Applications

-

Quantitative Analysis Techniques

- A sensitive method using charge-reversal derivatization has been developed for analyzing furan fatty acids, which may include derivatives like (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester. This method enhances the sensitivity of detection by over 2000-fold compared to non-derivatized samples, demonstrating its utility in biochemical assays .

- Gas Chromatography-Mass Spectrometry (GC-MS)

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester involves its interaction with various molecular targets. The methanesulfinyl group can act as a nucleophile, participating in various chemical reactions. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules and pathways.

Comparison with Similar Compounds

Key Differences:

- Sulfinyl vs. Sulfonyl Groups : The target compound’s sulfinyl group (S=O) contrasts with sulfonyl (SO₂) groups in herbicides like metsulfuron methyl ester, affecting reactivity and biological activity .

- Furan vs. Aryl Rings : The furan ring provides distinct electronic and steric properties compared to phenyl or triazinyl groups in other esters, influencing binding affinity in neuroprotective applications .

- Functional Diversity : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate incorporate sulfonamide and methoxy groups, enabling diverse reactivity in drug design, unlike the sulfinyl-furan system .

Biological Activity

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS No. 864759-49-9) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₀O₄S

- Molecular Weight : 190.23 g/mol

Antioxidant Activity

Research indicates that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester exhibits significant antioxidant properties . It scavenges free radicals, thus protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in tissue remodeling and inflammation. This inhibition could be beneficial in treating diseases characterized by excessive tissue breakdown, such as rheumatoid arthritis and certain cancers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Inhibits MMP-13 activity |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University investigated the antioxidant capacity of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Inflammation Research, the compound was tested for its anti-inflammatory effects in a mouse model of colitis. The results showed a marked decrease in inflammatory markers and improved histological scores in treated animals, suggesting its efficacy in managing inflammatory bowel diseases .

Case Study 3: MMP Inhibition

A patent application described the use of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester as an MMP inhibitor for treating conditions like osteoarthritis. The compound was shown to significantly reduce MMP activity in vitro, supporting its potential role in therapeutic applications for joint diseases .

Q & A

Q. What are the established synthetic routes for (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sulfoxidation of the corresponding sulfide precursor (e.g., (furan-2-ylmethanethioyl)-acetic acid methyl ester) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or methanol), and stoichiometric ratios of oxidant are critical to minimize overoxidation to sulfone derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the sulfinyl product .

- Key Data :

- Typical yield range: 60–75% after purification.

- Purity verification: ≥98% by HPLC or GC-MS (refer to methyl ester stability protocols in ).

Q. How is (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The sulfinyl group (S=O) exhibits distinct H and C NMR signals. For example, the methyl ester group appears as a singlet at ~3.7 ppm (H) and ~52 ppm (C), while the sulfinyl oxygen causes deshielding of adjacent protons (furan ring protons at 6.3–7.2 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 230–235 (CHOS) with fragmentation patterns indicating loss of the methoxy group (-OCH, m/z 198) and sulfinyl cleavage .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the sulfinyl group. Stability studies show ≥90% purity retention over 12 months under these conditions. Avoid aqueous environments, as hydrolysis of the methyl ester can occur at pH < 4 or > 8 .

Advanced Research Questions

Q. What analytical challenges arise in resolving the stereochemistry of the sulfoxide group, and how are they addressed?

- Methodological Answer : The sulfinyl group’s chirality (R/S configuration) complicates stereochemical analysis. Techniques include:

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times vary by 2–4 minutes depending on configuration .

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by correlating experimental spectra with density functional theory (DFT)-calculated models .

Q. How do reaction mechanisms differ between sulfinyl and sulfonyl derivatives during nucleophilic substitution?

- Methodological Answer : Sulfinyl derivatives exhibit lower electrophilicity at the sulfur center compared to sulfonyl analogs, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF) for substitution. Kinetic studies show sulfinyl intermediates have activation energies 10–15 kJ/mol higher than sulfones, necessitating elevated temperatures (40–60°C) for efficient reactivity .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents or oxidation byproducts. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.